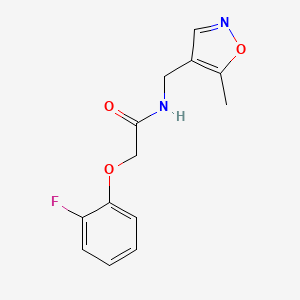

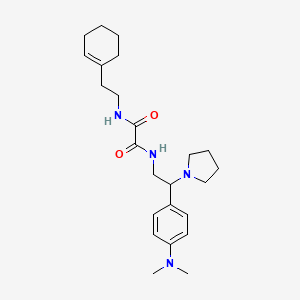

![molecular formula C14H12N4O2 B3015559 N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide CAS No. 477858-79-0](/img/structure/B3015559.png)

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide” is a chemical compound with the CAS Number: 477858-79-0 and a molecular weight of 268.27 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes “this compound”, involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N4O2/c1-9-7-12-15-8-11(14(20)18(12)17-9)16-13(19)10-5-3-2-4-6-10/h2-8,15H,1H3,(H,16,19) .Chemical Reactions Analysis

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .Applications De Recherche Scientifique

Tumor Imaging and Positron Emission Tomography

N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide derivatives have been investigated for their potential in tumor imaging, particularly using positron emission tomography (PET). The introduction of polar groups like hydroxyl and carboxyl into these compounds has been studied to improve their uptake in tumor cells and their suitability for PET imaging. This research offers insights into the development of new radiolabeled probes for cancer diagnosis (Xu et al., 2012).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The reactivity and synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including those with a 7-hydroxy group, have been extensively studied. These chemical processes often result in the formation of compounds with potential pharmaceutical applications. The exploration of these synthetic pathways contributes to the broader understanding of pyrazolo[1,5-a]pyrimidine chemistry (Bruni et al., 1994).

Development of Antitumor and Antimicrobial Agents

Research into this compound and its derivatives has also focused on their potential as antitumor and antimicrobial agents. These studies involve synthesizing and testing various derivatives for their efficacy against cancer cells and microbial organisms. This line of research is crucial for the discovery of new therapeutic agents (Riyadh, 2011).

X-Ray Analysis and Structural Elucidation

X-ray analysis has been employed to determine the structure and confirm the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Understanding the molecular structure of these compounds is essential for their potential application in various fields, including medicinal chemistry (Clayton et al., 1980).

Inhibitors for Treatment of Diseases

Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors for the treatment of diseases such as acute ischemic stroke and neurodegenerative and neuropsychiatric diseases. These compounds have shown promising results in inhibiting specific enzymes or receptors, which is crucial for the development of new therapeutic agents (Mukaiyama et al., 2007).

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues

The synthesis of pyrazolo[1,5-a]pyrimidine analogues, including those structurally related to systemic fungicides, has been explored. This research contributes to the development of new fungicidal compounds and provides a deeper understanding of the chemical properties of these analogues (Huppatz, 1985).

Mécanisme D'action

While the specific mechanism of action for “N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide” is not explicitly mentioned in the search results, it’s worth noting that pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .

It has a molecular weight of 268.27 .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-9-7-12-15-8-11(14(20)18(12)17-9)16-13(19)10-5-3-2-4-6-10/h2-8,17H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACUAKSTLXVKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=O)N2N1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)